molecular formula C8H17ClN2O3S B581631 (S)-Acetamidomethyl-l-penicillamine, HCl CAS No. 1330286-48-0

(S)-Acetamidomethyl-l-penicillamine, HCl

Cat. No.: B581631
CAS No.: 1330286-48-0
M. Wt: 256.745
InChI Key: HMNWKDNSRCKPAN-RGMNGODLSA-N
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Description

(S)-Acetamidomethyl-l-penicillamine, HCl is a chemical compound with significant importance in various scientific fields It is a derivative of penicillamine, an amino acid known for its chelating properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Acetamidomethyl-l-penicillamine, HCl typically involves the acetamidomethylation of l-penicillamine. This process includes the reaction of l-penicillamine with acetamidomethyl chloride under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (S)-Acetamidomethyl-l-penicillamine, HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: It can be reduced to yield thiols or other reduced forms.

    Substitution: The acetamidomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while reduction can produce thiols.

Scientific Research Applications

(S)-Acetamidomethyl-l-penicillamine, HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is employed in studies involving enzyme inhibition and protein modification.

    Medicine: It has potential therapeutic applications due to its chelating properties, which can be useful in treating heavy metal poisoning.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (S)-Acetamidomethyl-l-penicillamine, HCl involves its interaction with specific molecular targets. The compound can chelate metal ions, thereby inhibiting metal-dependent enzymes and pathways. This chelation process disrupts the normal function of these enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

    Penicillamine: A precursor to (S)-Acetamidomethyl-l-penicillamine, known for its chelating properties.

    N-Acetylcysteine: Another thiol-containing compound with similar applications in medicine and research.

    D-Penicillamine: An enantiomer of penicillamine with distinct biological activities.

Uniqueness: (S)-Acetamidomethyl-l-penicillamine, HCl is unique due to its specific acetamidomethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.

Properties

IUPAC Name

(2S)-3-(acetamidomethylsulfanyl)-2-amino-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S.ClH/c1-5(11)10-4-14-8(2,3)6(9)7(12)13;/h6H,4,9H2,1-3H3,(H,10,11)(H,12,13);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNWKDNSRCKPAN-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSC(C)(C)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC(C)(C)[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330286-48-0
Record name D-Valine, 3-[[(acetylamino)methyl]thio]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330286-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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